molecular formula C18H16Cl2N2O2 B12201990 2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- CAS No. 1095381-16-0

2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)-

Cat. No.: B12201990
CAS No.: 1095381-16-0
M. Wt: 363.2 g/mol
InChI Key: TXPGAASVPBKMON-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinedione core substituted with dichlorophenyl and ethylphenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,5-pyrrolidinedione with 2,4-dichloroaniline and 2-ethylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-throughput reactors and continuous flow systems can enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyrrolidinedione, 1-methyl-
  • 2,5-Pyrrolidinedione, 3-(phenylmethylene)-
  • 2,5-Pyrrolidinedione, 1-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-

Uniqueness

Compared to similar compounds, 2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for targeted research applications .

Properties

CAS No.

1095381-16-0

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

3-(2,4-dichloroanilino)-1-(2-ethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H16Cl2N2O2/c1-2-11-5-3-4-6-16(11)22-17(23)10-15(18(22)24)21-14-8-7-12(19)9-13(14)20/h3-9,15,21H,2,10H2,1H3

InChI Key

TXPGAASVPBKMON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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